An In-depth Technical Guide to 2-(1-Methylhydrazino)quinoxaline
An In-depth Technical Guide to 2-(1-Methylhydrazino)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1-Methylhydrazino)quinoxaline. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical Properties and Data
2-(1-Methylhydrazino)quinoxaline, with the CAS number 16621-55-9, is a heterocyclic compound featuring a quinoxaline core substituted with a methylhydrazino group. Its chemical structure and key properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄ | ECHEMI[1] |
| Molecular Weight | 174.21 g/mol | Sigma-Aldrich[2] |
| Appearance | Off-white powder | ECHEMI[1] |
| Melting Point | 107 °C | ECHEMI[1] |
| Boiling Point | 341.2 °C | ECHEMI[1] |
| Density | 1.288 g/cm³ | ECHEMI[1] |
| Flash Point | 160.1 °C | ECHEMI[1] |
| XLogP3 | 1.64 | ECHEMI[1] |
| Topological Polar Surface Area | 55.04 Ų | ECHEMI[1] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |
| Hydrogen Bond Acceptor Count | 4 | ECHEMI[1] |
Synthesis and Experimental Protocols
A general procedure, adapted from the synthesis of similar hydrazinoquinoxaline derivatives, is provided below.[3][4]
General Experimental Protocol: Synthesis of 2-(1-Methylhydrazino)quinoxaline
Materials:
-
2-Chloroquinoxaline
-
Methylhydrazine
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Anhydrous ethanol or other suitable solvent (e.g., DMF)
-
Triethylamine or other non-nucleophilic base (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoxaline (1 equivalent) in anhydrous ethanol.
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Add methylhydrazine (1.1-1.5 equivalents) to the solution. If desired, a non-nucleophilic base such as triethylamine can be added to scavenge the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion of the reaction, allow the mixture to cool to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Diagram 1: Proposed Synthesis of 2-(1-Methylhydrazino)quinoxaline
Spectroscopic Characterization (Predicted)
As experimental spectra for 2-(1-Methylhydrazino)quinoxaline are not available, the following are predicted characteristic spectral features based on the analysis of structurally similar quinoxaline derivatives.[5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the quinoxaline ring are expected to appear in the range of δ 7.0-8.5 ppm. The methyl group protons would likely be a singlet around δ 2.5-3.5 ppm. The N-H proton would appear as a broad singlet, and its chemical shift would be solvent-dependent. |
| ¹³C NMR | Aromatic carbons of the quinoxaline ring are expected in the range of δ 110-150 ppm. The methyl carbon would likely appear in the upfield region, around δ 30-40 ppm. |
| IR (Infrared) Spectroscopy | Characteristic peaks would include N-H stretching vibrations around 3200-3400 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 174. Subsequent fragmentation may involve the loss of the methyl group or cleavage of the hydrazine moiety. |
Reactivity and Potential Applications
Hydrazinoquinoxalines are versatile intermediates in organic synthesis. The hydrazino group can undergo various reactions, including condensation with aldehydes and ketones to form hydrazones, and cyclization reactions to generate fused heterocyclic systems like triazoloquinoxalines.[3][4] These derivatives are of significant interest in medicinal chemistry.
Biological Activity and Signaling Pathways
While no specific biological studies on 2-(1-Methylhydrazino)quinoxaline have been identified, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological activities, including:
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Antimicrobial Activity: Many quinoxaline derivatives have demonstrated potent antibacterial and antifungal properties.[1][4] The mechanism of action for some quinoxaline-based antibiotics involves intercalation into DNA.[1]
-
Anticancer Activity: Several studies have reported the anticancer potential of quinoxaline derivatives against various cancer cell lines.[7] Some of these compounds are believed to exert their effects by inhibiting specific kinases involved in cancer cell signaling.
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Antiviral and Anti-inflammatory Properties: Research has also explored the antiviral and anti-inflammatory activities of certain quinoxaline compounds.[8]
Given the established biological activities of the quinoxaline scaffold, 2-(1-Methylhydrazino)quinoxaline represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Diagram 2: General Biological Activities of Quinoxaline Derivatives
Conclusion
2-(1-Methylhydrazino)quinoxaline is a chemical entity with potential for further investigation in drug discovery and development. This guide provides a summary of its known chemical properties and a proposed synthetic route. The broad spectrum of biological activities associated with the quinoxaline scaffold suggests that this compound and its derivatives could be promising candidates for the development of new therapeutic agents. Further experimental work is necessary to fully characterize its synthesis, spectroscopic properties, and pharmacological profile.
References
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoxaline | Sigma-Aldrich [sigmaaldrich.com]
- 3. omicsonline.org [omicsonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
